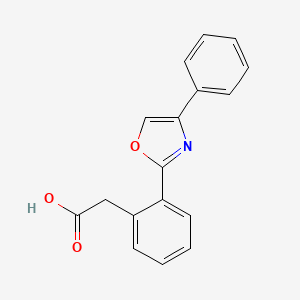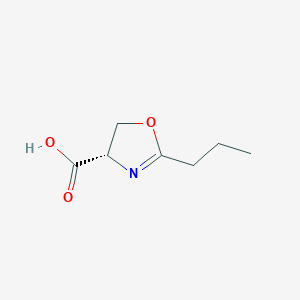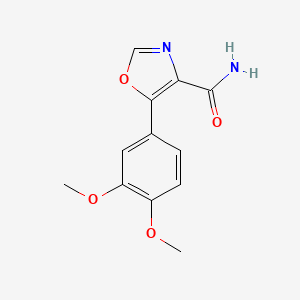![molecular formula C11H12N4O2 B12888332 3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole CAS No. 95614-28-1](/img/structure/B12888332.png)
3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-5-(2-nitrobenzyl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a triazole ring substituted with an ethyl group and a 2-nitrobenzyl group, which can impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(2-nitrobenzyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.
Attachment of the 2-Nitrobenzyl Group: The 2-nitrobenzyl group can be attached via a nucleophilic substitution reaction using 2-nitrobenzyl halides.
Industrial Production Methods
Industrial production of 3-Ethyl-5-(2-nitrobenzyl)-1H-1,2,4-triazole may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity. Common industrial reagents include hydrazine hydrate, ethyl bromide, and 2-nitrobenzyl chloride.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation or using reducing agents like tin(II) chloride.
Reduction: The nitro group can be reduced to an amine using reagents such as iron powder and hydrochloric acid.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Iron powder and hydrochloric acid.
Substitution: Sodium hydride and appropriate nucleophiles.
Major Products
Reduction: 3-Ethyl-5-(2-aminobenzyl)-1H-1,2,4-triazole.
Substitution: Various substituted triazoles depending on the nucleophile used.
科学的研究の応用
3-Ethyl-5-(2-nitrobenzyl)-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-Ethyl-5-(2-nitrobenzyl)-1H-1,2,4-triazole involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The triazole ring can also interact with metal ions and other biomolecules, influencing its activity.
類似化合物との比較
Similar Compounds
- 3-Methyl-5-(2-nitrobenzyl)-1H-1,2,4-triazole
- 3-Ethyl-5-(4-nitrobenzyl)-1H-1,2,4-triazole
- 3-Ethyl-5-(2-aminobenzyl)-1H-1,2,4-triazole
Uniqueness
3-Ethyl-5-(2-nitrobenzyl)-1H-1,2,4-triazole is unique due to the specific positioning of the nitrobenzyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs. The presence of the ethyl group also influences its solubility and interaction with biological targets.
特性
CAS番号 |
95614-28-1 |
|---|---|
分子式 |
C11H12N4O2 |
分子量 |
232.24 g/mol |
IUPAC名 |
3-ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C11H12N4O2/c1-2-10-12-11(14-13-10)7-8-5-3-4-6-9(8)15(16)17/h3-6H,2,7H2,1H3,(H,12,13,14) |
InChIキー |
YAGGBUBKDKAJOU-UHFFFAOYSA-N |
正規SMILES |
CCC1=NNC(=N1)CC2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


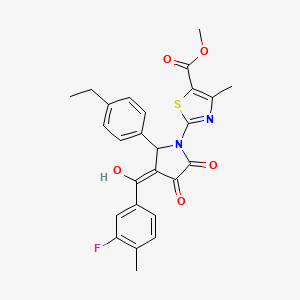


![5H-Oxazolo[3,2-a]pyridine-6-carbonitrile, 2,3-dihydro-7-methyl-5-oxo-](/img/structure/B12888275.png)
![5-{[(1-Ethynylcyclohexyl)oxy]methyl}-3-phenyl-1,3-oxazolidin-2-one](/img/structure/B12888281.png)
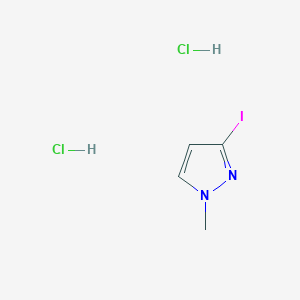
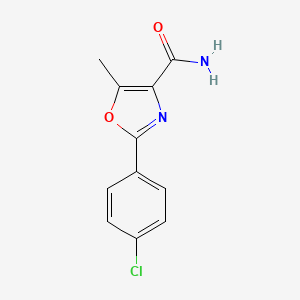
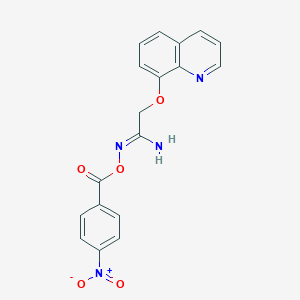
![5-{[3-Tert-butyl-1-(3-methylphenyl)-1h-pyrazol-5-yl]amino}-5-oxopentanoic acid](/img/structure/B12888318.png)
